

# Technical Support Center: Managing Tween 85 Interference in Protein Assays

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## Compound of Interest

Compound Name: Tween 85

Cat. No.: B12389358

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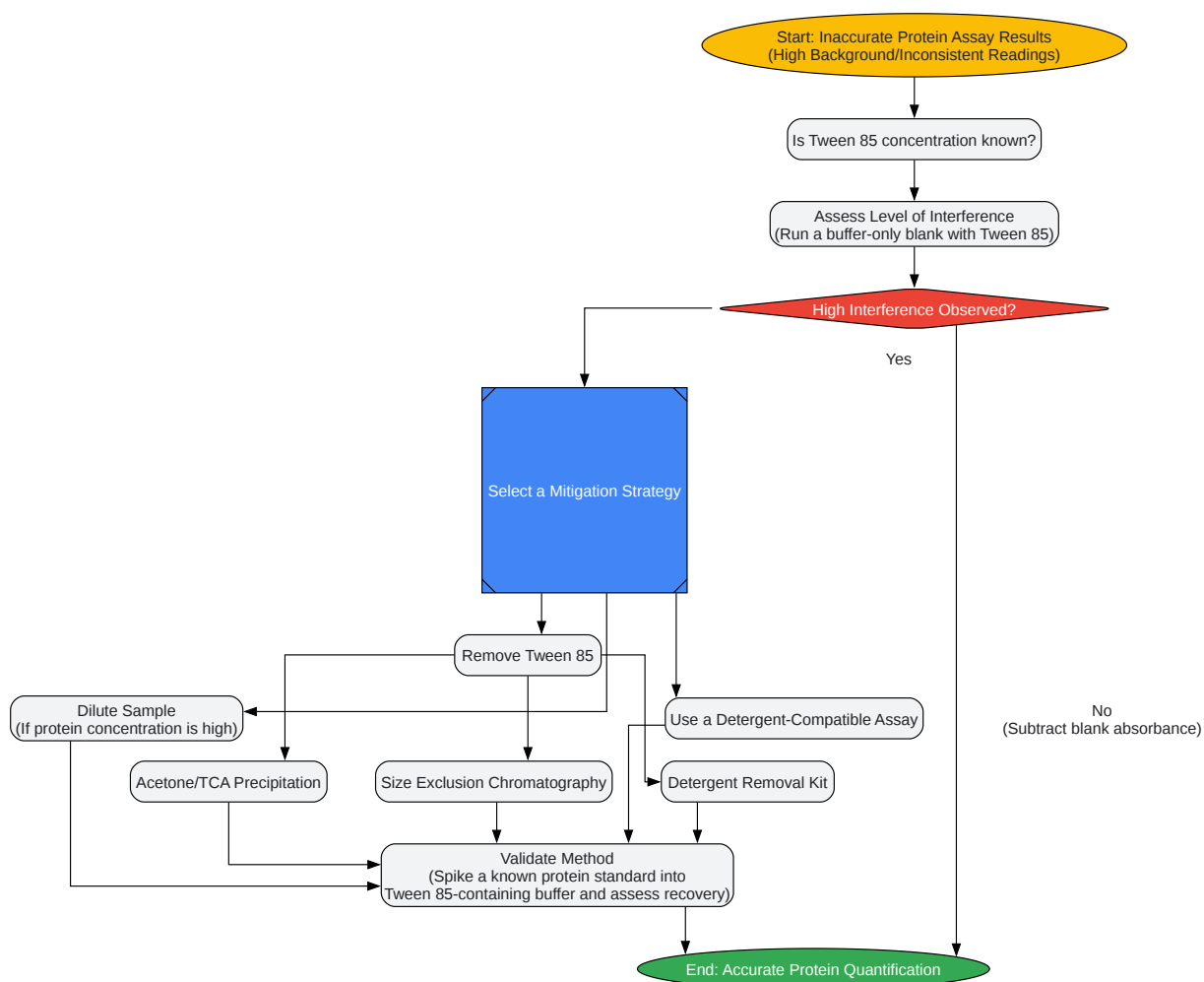
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from **Tween 85** in common protein assays.

## Troubleshooting Guide

Use this guide to identify and resolve issues related to **Tween 85** interference in your protein quantification experiments.

Problem: Inaccurate or high background readings in my protein assay when **Tween 85** is present in the sample buffer.

Workflow for Troubleshooting:



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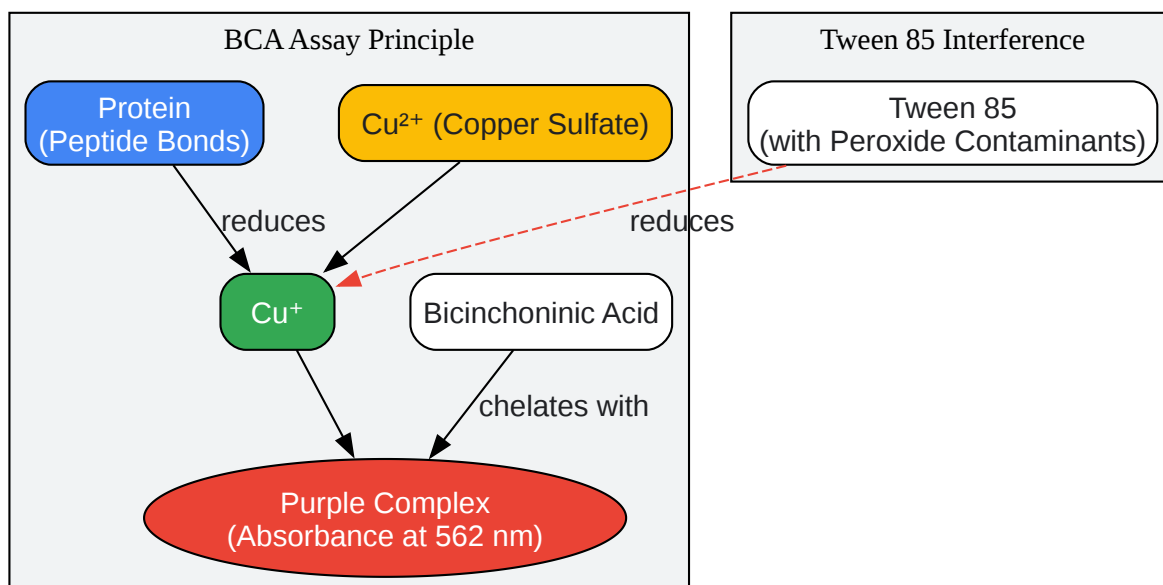
Caption: Troubleshooting workflow for addressing **Tween 85** interference.

## Frequently Asked Questions (FAQs)

### Why does Tween 85 interfere with protein assays?

**Tween 85** (Polysorbate 85) is a non-ionic surfactant commonly used to prevent protein aggregation and non-specific binding. However, its chemical properties can interfere with colorimetric protein assays.

- **BCA Assay:** The interference in the bicinchoninic acid (BCA) assay is often attributed to the presence of peroxide contaminants in the detergent preparation. These peroxides can reduce  $\text{Cu}^{2+}$  to  $\text{Cu}^{+}$ , the same reaction that is central to the detection of protein, leading to a false positive signal.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Bradford Assay:** In the Bradford assay, detergents can affect the equilibrium between the different forms of the Coomassie dye, leading to an increase in the blue form even in the absence of protein. This results in elevated background absorbance.[\[4\]](#)[\[5\]](#)
- **Lowry Assay:** The Lowry assay is susceptible to interference from a wide range of substances, including detergents. The interference can be due to the detergent affecting the copper-protein complex formation or the reduction of the Folin-Ciocalteu reagent.[\[6\]](#)[\[7\]](#)



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Caption: Mechanism of **Tween 85** interference in the BCA assay.

## What are the acceptable limits of Tween 85 in different protein assays?

The tolerance to **Tween 85** varies significantly between assays and is often concentration-dependent. While some manufacturer's documentation might suggest compatibility up to certain percentages, empirical testing is always recommended as even low concentrations can cause significant interference.[3]

Table 1: General Compatibility of Protein Assays with Detergents

Protein Assay	General Detergent Compatibility	Notes
BCA Assay	Generally compatible with up to 1% of many non-ionic detergents.	Interference from Tween 85 can occur at concentrations as low as 0.02% due to peroxide contamination.[3]
Bradford Assay	Highly sensitive to detergents.	Significant interference is often observed at detergent concentrations above 0.1%.
Lowry Assay	Prone to interference from many substances, including detergents.	Not recommended for samples containing detergents without prior removal.[6][8]

## What methods can be used to remove Tween 85 from my protein sample?

Several methods are available to remove detergents like **Tween 85** from protein samples. The choice of method depends on the protein's properties, the sample volume, and the downstream application.

- **Acetone/TCA Precipitation:** This is a common and effective method for removing detergents and concentrating proteins.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- **Size Exclusion Chromatography (SEC):** Also known as gel filtration, this method separates molecules based on size, effectively removing smaller detergent micelles from larger protein molecules.[\[12\]](#)[\[13\]](#)
- **Detergent Removal Resins/Kits:** Several commercially available kits use specific resins to bind and remove detergents from protein solutions.[\[1\]](#)[\[12\]](#)

Table 2: Comparison of **Tween 85** Removal Methods

Method	Principle	Advantages	Disadvantages	Typical Protein Recovery
Acetone/TCA Precipitation	Protein is precipitated out of solution, leaving the detergent in the supernatant.	Effective for detergent removal and protein concentration. Inexpensive.	Can cause protein denaturation and loss of activity. Protein pellet may be difficult to resolubilize.	80-100% (can be lower and protein-dependent) <a href="#">[14]</a> <a href="#">[15]</a>
Size Exclusion Chromatography	Separation based on molecular size.	Gentle, non-denaturing method that preserves protein activity.	Can result in sample dilution. Time-consuming for large numbers of samples.	> 90%
Detergent Removal Kits	Specific binding of detergent to a resin.	High detergent removal efficiency. Fast and easy to use.	Can be expensive. Potential for non-specific protein binding to the resin.	> 85% <a href="#">[1]</a>

## Experimental Protocols

### Protocol 1: Acetone Precipitation for Tween 85 Removal

This protocol is a widely used method for removing detergents and other interfering substances from protein samples.

Materials:

- Protein sample containing **Tween 85**
- Ice-cold acetone (-20°C)
- Microcentrifuge tubes
- Microcentrifuge capable of >13,000 x g
- Pipettes and tips

Procedure:

- Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.
- Add four volumes of ice-cold acetone (400 µL) to the protein sample.
- Vortex the mixture thoroughly.
- Incubate the tube at -20°C for at least 1 hour. For very dilute protein samples, a longer incubation (e.g., overnight) may improve recovery.[\[16\]](#)
- Centrifuge the tube at 13,000-15,000 x g for 10-15 minutes at 4°C.[\[4\]](#)[\[9\]](#)[\[10\]](#)
- Carefully decant the supernatant, which contains the **Tween 85**. Be cautious not to disturb the protein pellet at the bottom of the tube.
- (Optional) To remove residual acetone, you can air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to redissolve.

- Resuspend the protein pellet in a buffer that is compatible with your downstream application and protein assay.

## Protocol 2: Size Exclusion Chromatography (SEC) for Tween 85 Removal

This protocol provides a general guideline for using SEC to remove **Tween 85**. Specific parameters will need to be optimized for your particular protein and SEC column.

### Materials:

- Protein sample containing **Tween 85**
- Size exclusion chromatography column with an appropriate molecular weight cut-off (MWCO) to separate your protein from **Tween 85** micelles.
- Chromatography system (e.g., FPLC, HPLC) or spin columns.
- Assay-compatible buffer.

### Procedure:

- Equilibrate the SEC column with at least two column volumes of an assay-compatible buffer.
- Load your protein sample onto the column. The sample volume should typically be no more than 2-5% of the total column volume for optimal resolution.
- Elute the column with the assay-compatible buffer at a flow rate recommended by the column manufacturer.
- Collect fractions as the sample elutes from the column. Your protein should elute in the earlier fractions, while the smaller **Tween 85** micelles will elute later.
- Monitor the protein content of the fractions using a method that is not affected by **Tween 85** (e.g., absorbance at 280 nm) or by performing a protein assay on fractions where you expect your protein to be.
- Pool the fractions containing your purified protein.

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